what is the mechanism of action of 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid
what is the mechanism of action of 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid
An In-depth Technical Guide to the Putative Mechanism of Action of 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid
Abstract: This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel chemical entity, 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid. In the absence of direct published research on this specific molecule, this document synthesizes information from structurally related compounds, particularly N-benzylpiperazine and piperazinone derivatives, to postulate its likely biological targets and signaling pathways. We will delve into the structure-activity relationships of analogous compounds and propose a series of experimental workflows to definitively elucidate its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.
Introduction and Molecular Profile
The compound 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid is a synthetic molecule featuring a core piperazin-3-one ring, substituted at the N-1 position with a 2-methylbenzyl group and at the C-2 position with an acetic acid moiety. The piperazine scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs, recognized for its ability to interact with a wide array of biological targets, particularly within the central nervous system (CNS).[1][2][3] The structural rigidity of the piperazine ring, combined with the potential for diverse substitutions, makes it a privileged structure in medicinal chemistry.[4]
The specific combination of a 2-methylbenzyl group, a 3-oxo functionality, and an acetic acid side chain suggests a unique pharmacological profile that warrants investigation. The N-benzyl group, in particular, is a common feature in centrally acting agents and is known to influence receptor affinity and selectivity.[1]
Postulated Mechanisms of Action Based on Structural Analogs
Given the lack of direct experimental data for 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid, we can infer potential mechanisms of action by examining the known biological activities of structurally related compounds.
Central Nervous System Activity: Modulation of Neurotransmitter Systems
The N-benzylpiperazine (BZP) moiety is a well-known psychostimulant, and many piperazine derivatives exhibit pharmacological activity by modulating neurotransmitter systems.[1][5] The primary mode of action for many BZP analogs involves interaction with monoamine transporters and receptors, leading to an increase in synaptic levels of dopamine, serotonin, and norepinephrine.
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Dopamine and Serotonin Reuptake Inhibition: It is plausible that 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid could function as an inhibitor of the dopamine transporter (DAT) and/or the serotonin transporter (SERT). This would lead to an accumulation of these neurotransmitters in the synaptic cleft, resulting in enhanced dopaminergic and serotonergic signaling.
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Receptor Antagonism/Agonism: Piperazine derivatives are known to act as antagonists or agonists at various G-protein coupled receptors (GPCRs), including serotonin (5-HT), dopamine (D2), and histamine (H1, H4) receptors.[6] The specific substitution pattern on the piperazine ring and the benzyl group will dictate the receptor binding profile.
Histone Deacetylase (HDAC) Inhibition
Recent research has identified benzylpiperazine derivatives as CNS-penetrant and selective inhibitors of histone deacetylase 6 (HDAC6).[7][8][9] HDAC6 is a promising therapeutic target for neurodegenerative diseases. The N-benzylpiperazine unit in these inhibitors serves as a "cap" region that interacts with the enzyme's active site. It is conceivable that 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid could adopt a similar binding mode and exhibit HDAC inhibitory activity.
Sigma-1 (σ1) Receptor Modulation
N-benzylpiperazine derivatives have also been developed as ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in pain modulation and neuroprotection.[10] Ligands of the σ1 receptor can exhibit both antinociceptive and anti-allodynic effects. The structural features of the target compound are consistent with those of known σ1 receptor ligands.
Proposed Experimental Workflows for Mechanism of Action Elucidation
To definitively determine the mechanism of action of 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid, a systematic experimental approach is required. The following protocols outline a logical progression from initial screening to in-depth characterization.
Initial Target Screening: Broad-Based Pharmacological Profiling
A comprehensive screen against a panel of common CNS targets is the recommended first step. This will provide an unbiased overview of the compound's potential biological activities.
Experimental Protocol: Receptor and Transporter Binding Assays
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Compound Preparation: Solubilize 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid in a suitable solvent (e.g., DMSO) to create a stock solution.
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Assay Panel: Utilize a commercially available broad pharmacology screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes radioligand binding assays for a wide range of receptors, ion channels, and transporters. Key targets to include are:
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Monoamine transporters (DAT, SERT, NET)
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Dopamine receptors (D1-D5)
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Serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C, etc.)
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Adrenergic receptors (α1, α2, β)
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Histamine receptors (H1, H3, H4)
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Sigma receptors (σ1, σ2)
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Assay Execution: Perform competitive binding assays at a fixed concentration of the test compound (e.g., 10 µM) to determine the percent inhibition of radioligand binding.
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Data Analysis: Identify "hits" as targets exhibiting significant inhibition (e.g., >50%).
In-depth Characterization of Identified "Hits"
For any primary targets identified in the initial screen, follow-up studies are necessary to determine potency and functional activity.
Experimental Protocol: Dose-Response and Functional Assays
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IC50/Ki Determination: For binding "hits," conduct saturation and competition binding assays with increasing concentrations of the test compound to determine its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50).
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Functional Assays:
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For Transporters: Perform in vitro neurotransmitter uptake assays using synaptosomes or cell lines expressing the target transporter (e.g., HEK293-DAT). Measure the uptake of a radiolabeled substrate (e.g., [3H]dopamine) in the presence of varying concentrations of the test compound to determine its potency as an inhibitor (IC50).
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For GPCRs: Utilize cell-based functional assays to assess whether the compound acts as an agonist, antagonist, or inverse agonist. Examples include:
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Calcium mobilization assays: For Gq-coupled receptors.
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cAMP accumulation assays: For Gs- or Gi-coupled receptors.
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For HDACs: Employ a commercially available HDAC activity assay kit to measure the enzymatic activity in the presence of the test compound. Determine the IC50 for inhibition.
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Cellular and In Vivo Validation
To confirm the physiological relevance of the in vitro findings, cellular and in vivo studies are essential.
Experimental Protocol: Cellular Neurotoxicity and In Vivo Behavioral Assays
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Neurotoxicity Assessment: Evaluate the potential neurotoxic effects of the compound using cultured neuronal cells (e.g., SH-SY5Y, primary neurons). Assess cell viability (e.g., MTT assay), apoptosis (e.g., caspase-3/7 activity), and oxidative stress.[5]
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In Vivo Behavioral Models: Based on the identified mechanism of action, select appropriate animal models to assess the compound's in vivo efficacy. For example:
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If a DAT/SERT inhibitor: Use models of depression (e.g., forced swim test) or locomotor activity assays.
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If an HDAC6 inhibitor: Employ models of neurodegenerative disease (e.g., a mouse model of Alzheimer's disease).
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If a σ1 receptor ligand: Utilize models of neuropathic pain (e.g., chronic constriction injury).
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Visualization of Potential Signaling Pathways and Workflows
Putative Signaling Pathway: Monoamine Transporter Inhibition
Caption: Proposed workflow for elucidating the mechanism of action.
Summary and Future Directions
While the precise mechanism of action for 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid remains to be experimentally determined, analysis of its structural components suggests several plausible biological targets, primarily within the central nervous system. These include monoamine transporters, GPCRs, histone deacetylases, and sigma receptors. The proposed experimental workflows provide a clear path forward for the comprehensive pharmacological characterization of this novel compound. Elucidating its mechanism of action will be a critical step in assessing its therapeutic potential and guiding future drug development efforts. The versatility of the piperazine scaffold continues to offer exciting opportunities for the discovery of new medicines. [4]
References
-
Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters.
-
Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed.
-
Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed Central.
-
Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate.
-
Piperazine. Wikipedia.
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate.
-
An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. SpringerLink.
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.
-
Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. PubMed.
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
-
A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate.
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate.
-
Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI.
-
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central.
-
Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ACS Publications.
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
-
(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
-
(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate.
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
